molecular formula C11H8ClN5O B180003 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 132269-53-5

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Cat. No. B180003
M. Wt: 261.67 g/mol
InChI Key: IRNBGFZRRPTDDV-UHFFFAOYSA-N
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Description

“3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” is a compound used for proteomics research . It has a molecular formula of C11H8ClN5O and a molecular weight of 261.67 .


Synthesis Analysis

There are several papers discussing the synthesis of related [1,2,3]triazolo[4,5-d]pyrimidine derivatives . For instance, a series of these derivatives bearing a hydrazone moiety were designed, synthesized, and evaluated for their antiproliferative activity against several cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a common structure in many bioactive molecules . The compound also contains a 4-chlorobenzyl group .

Scientific Research Applications

Antibacterial Activity and Drug Development

The compound is part of a broader class of chemicals known as triazoles, which have been explored for their potential in combating bacterial infections, especially those caused by antibiotic-resistant strains such as Staphylococcus aureus. Research has highlighted the significant antibacterial properties of triazole-containing hybrids, suggesting their potential in developing new antibacterial agents. These hybrids have demonstrated mechanisms of action that include inhibition of crucial bacterial enzymes and efflux pumps, highlighting the promise of triazole derivatives in addressing drug resistance issues. The synthesis and application of triazole derivatives, including the related triazolopyrimidines, have been a focus of pharmacological research, aiming to exploit their broad spectrum of biological activities for therapeutic use (Li & Zhang, 2021).

Optical Sensors and Material Science

In the realm of material science, triazole and pyrimidine derivatives, which are chemically related to the specific compound , have been utilized as optical sensors. These derivatives offer unique properties for sensing applications due to their ability to form both coordination and hydrogen bonds, making them suitable for detecting various chemical species. This capability indicates the potential of such compounds in creating sophisticated sensing materials for both biological and environmental monitoring applications (Jindal & Kaur, 2021).

Drug Discovery and Therapeutic Applications

The structural motif of triazolo[4,5-d]pyrimidin is found in several pharmacologically active compounds, including sedative hypnotics like Zaleplon. Such compounds have been the subject of extensive pharmacological studies to assess their efficacy, safety, and mechanism of action in treating conditions like insomnia. These studies underscore the versatile pharmacological profiles of triazolo[4,5-d]pyrimidin derivatives and their potential in addressing a variety of therapeutic needs (Heydorn, 2000).

Catalysis and Chemical Synthesis

Research has also focused on the use of hybrid catalysts for synthesizing pyrimidine scaffolds, including those related to triazolo[4,5-d]pyrimidines. These catalysts facilitate the development of compounds with significant bioavailability and broad synthetic applications, particularly in the medicinal and pharmaceutical industries. The exploration of hybrid catalysts in synthesizing such scaffolds opens up new pathways for the development of lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, particularly their potential applications in cancer therapy .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKXSLFUSPXJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423369
Record name 3-[(4-Chlorophenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

CAS RN

132269-53-5
Record name 3-[(4-Chlorophenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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